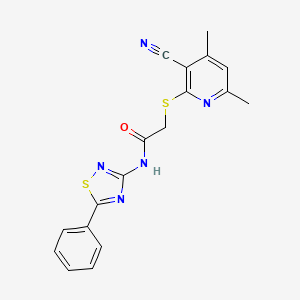

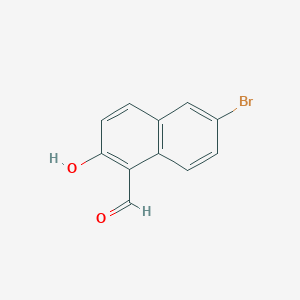

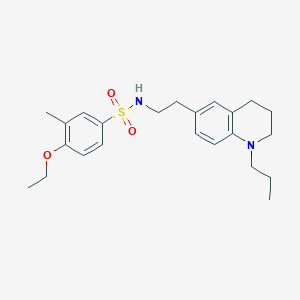

![molecular formula C17H17NO3S2 B2771264 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide CAS No. 2034438-64-5](/img/structure/B2771264.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is an aromatic organic compound with a molecular formula C8H6S . The compound is likely to have an odor similar to naphthalene (mothballs) .

Synthesis Analysis

The synthesis of such compounds often involves coupling reactions and electrophilic cyclization reactions . For instance, the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide can form benzothiophene with an alkyl substitution at position 2 . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the benzo[b]thiophene moiety. In compounds with similar structures, weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups have been observed . π–π stacking interactions between phenyl and benzothiazole rings are also observed in the crystal packing .

Chemical Reactions Analysis

Benzothiophene derivatives have been synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . They have been tested against various microorganisms and some have displayed high antibacterial activity .

Scientific Research Applications

DNA Interaction and Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes, including variations of sulfonamide derivatives, has shown significant DNA binding, cleavage, and genotoxicity capabilities, along with anticancer activities. These complexes, through interactions with DNA, demonstrate a potential pathway for developing novel anticancer therapies by inducing cell death primarily through apoptosis. Such studies underscore the importance of sulfonamide derivatives in designing metal-based drugs targeting cancer at the molecular level (González-Álvarez et al., 2013).

Antibacterial and Anti-inflammatory Applications

Sulfonamides bearing a 1,4-benzodioxin ring have demonstrated promising antibacterial potential and inhibition of lipoxygenase, suggesting their usefulness as therapeutic agents for treating inflammatory ailments. The ability of these compounds to inhibit bacterial growth and reduce inflammation highlights their potential in developing new drugs for bacterial infections and inflammation-related conditions (Abbasi et al., 2017).

Antimicrobial and Tuberculosis Treatment

Novel thiourea derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. The most potent compounds in this study exhibited significant antimycobacterial activity, indicating the potential of sulfonamide derivatives as a basis for developing new antituberculosis drugs (Ghorab et al., 2017).

Synthesis and Drug Development

The synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists highlight the increasing interest in sulfonamide derivatives for their potential in drug development, particularly as targeting preparations in preventing human HIV-1 infection. This research area focuses on creating small molecular antagonists that could contribute significantly to the fight against HIV (Cheng De-ju, 2015).

Enzyme Inhibition for Drug Discovery

Sulfonamides have been evaluated for their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase, marking them as candidates for treating diseases like diabetes and Alzheimer's. The synthesis of new sulfonamides with benzodioxane and acetamide moieties, and their subsequent testing for enzyme inhibition, highlights the role of these compounds in discovering drugs for metabolic and neurodegenerative disorders (Abbasi et al., 2019).

Future Directions

The future directions for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide” could involve further exploration of its potential biological activities, given the known activities of related benzothiophene derivatives . Additionally, new strategies for the synthesis of such compounds could be explored to improve their yield and purity .

Mechanism of Action

Target of Action

The compound, also known as N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbenzene-1-sulfonamide, has been reported to target the Serotonin N-acetyltransferase (AANAT) enzyme . AANAT is the penultimate enzyme in melatonin biosynthesis and is considered a key enzyme responsible for the nocturnal rhythm of melatonin production .

Mode of Action

The compound interacts with its target, AANAT, by inhibiting its activity . This interaction results in a decrease in the production of melatonin, a hormone that regulates sleep-wake cycles

Biochemical Pathways

The compound affects the melatonin synthesis pathway by inhibiting the AANAT enzyme . This results in a decrease in the production of melatonin, which can have downstream effects on sleep-wake cycles and other physiological processes regulated by melatonin .

Result of Action

The inhibition of AANAT by the compound leads to a decrease in melatonin production . This can result in changes to sleep-wake cycles and other physiological processes regulated by melatonin.

properties

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S2/c1-12-5-4-6-13(9-12)23(20,21)18-10-16(19)15-11-22-17-8-3-2-7-14(15)17/h2-9,11,16,18-19H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEKPDSDAHZSBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771183.png)

![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]acetic acid](/img/structure/B2771184.png)

![N-cyclohexyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2771185.png)

![(4-((4-chlorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2771187.png)

![methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2771190.png)